2-Chlorobutane

Description

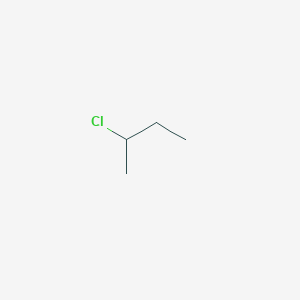

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023966 | |

| Record name | 2-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | Butane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

157.0 [mmHg] | |

| Record name | 2-Chlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-86-4 | |

| Record name | 2-Chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV999R2773 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorobutane from 2-Butanol: Mechanism and Experimental Protocol

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobutane from 2-butanol, tailored for researchers, scientists, and professionals in drug development. This document details the underlying reaction mechanism, presents relevant quantitative data, and offers a detailed experimental protocol for the synthesis.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound from 2-butanol proceeds via a nucleophilic substitution reaction, where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom.[1] Given that 2-butanol is a secondary alcohol, the reaction mechanism is predominantly S_N_1 (Substitution Nucleophilic Unimolecular).[2][3] This is a multi-step process that involves the formation of a carbocation intermediate.[2][4]

The overall reaction is as follows:

CH₃CH(OH)CH₂CH₃ + HCl → CH₃CHClCH₂CH₃ + H₂O[5]

The S_N_1 mechanism can be broken down into three key steps:

-

Protonation of the Hydroxyl Group: The reaction is typically catalyzed by a strong acid, such as concentrated hydrochloric acid, often with the addition of a Lewis acid like zinc chloride.[6][7] The hydroxyl group of 2-butanol is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a much better leaving group: water (H₂O).[2][3]

-

Formation of a Carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a secondary carbocation at the second carbon position.[2] This step is the slowest and, therefore, the rate-determining step of the S_N_1 reaction.[4][8] The rate of this reaction is dependent only on the concentration of the substrate (2-butanol).[9]

-

Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the planar carbocation.[2] This attack can occur from either face of the carbocation, which would result in a racemic mixture of (R)-2-chlorobutane and (S)-2-chlorobutane if the starting material were chiral and the reaction were purely S_N_1.

Below is a diagram illustrating the S_N_1 reaction pathway for the synthesis of this compound.

Caption: S_N_1 reaction mechanism for the synthesis of this compound from 2-butanol.

It is important to note that secondary alcohols can also undergo S_N_2 reactions.[3] The reaction conditions, such as the solvent and the concentration of the nucleophile, can influence the predominant pathway. Additionally, elimination reactions (E1 and E2) can occur as side reactions, leading to the formation of butene isomers (1-butene and 2-butene).[2]

Quantitative Data

The yield of this compound can vary depending on the specific experimental conditions employed. Below is a summary of reported yields from different synthetic approaches.

| Starting Material | Reagents | Catalyst | Reported Yield | Purity | Reference |

| 2-Butanol | Concentrated Hydrochloric Acid | Anhydrous ZnCl₂ | 73.07% | N/A | [6] |

| sec-Butanol | 30% Hydrochloric Acid Solution (Continuous Flow) | Heat (95°C) | 90.3% | 99.6% | [7] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 2-butanol in a laboratory setting. This protocol is adapted from procedures for similar alcohols and should be performed with appropriate safety precautions in a fume hood.[10][11]

Materials and Reagents:

-

2-Butanol

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Anhydrous Zinc Chloride (ZnCl₂) or Anhydrous Calcium Chloride (CaCl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Reflux Apparatus (Round-bottom flask, condenser, heating mantle)

-

Distillation Apparatus

-

Beakers, Erlenmeyer flasks, graduated cylinders

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-butanol and a catalytic amount of anhydrous zinc chloride.[6] Place the flask in an ice bath and slowly add concentrated hydrochloric acid while stirring.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture using a heating mantle. Allow the reaction to reflux for approximately one hour.[6]

-

Workup and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel. Two layers will form: an upper organic layer (crude this compound) and a lower aqueous layer.[12] Separate and discard the aqueous layer.

-

Washing with Sodium Bicarbonate: Add a saturated solution of sodium bicarbonate to the separatory funnel containing the organic layer.[10] Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves. This step neutralizes any remaining acid. Separate and discard the aqueous layer.

-

Washing with Brine: Wash the organic layer with a saturated sodium chloride solution (brine).[10][11] This helps to remove any remaining water from the organic layer. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude product.[11] Swirl the flask and let it stand for 10-15 minutes.

-

Purification by Distillation: Decant or filter the dried organic liquid into a clean, dry distillation flask. Purify the this compound by simple distillation.[11] Collect the fraction that boils in the expected range for this compound (approximately 68-70°C).

-

Characterization: The identity and purity of the final product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. The percentage yield should also be calculated.[6]

Safety Precautions:

-

Concentrated hydrochloric acid is highly corrosive and gives off harmful fumes. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

The reaction mixture and the final product are volatile and flammable. Ensure there are no open flames or ignition sources nearby.

-

Venting the separatory funnel is crucial, especially during the sodium bicarbonate wash, to prevent pressure buildup.[10]

References

- 1. homework.study.com [homework.study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 5. brainly.com [brainly.com]

- 6. understandingstandards.org.uk [understandingstandards.org.uk]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of sec-Butyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of sec-butyl chloride (2-chlorobutane). The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols for the determination of these properties. Furthermore, logical workflows for its synthesis are visualized to aid in understanding its preparation.

Core Physical and Chemical Properties

sec-Butyl chloride is a colorless liquid with a characteristic sharp, ethereal odor[1][2]. As a versatile solvent and an intermediate in organic synthesis, a thorough understanding of its physical properties is crucial for its application in pharmaceutical and chemical manufacturing[3][4].

Quantitative Physical Properties

The key physical properties of sec-butyl chloride are summarized in the table below. These values have been compiled from various literature sources.

| Property | Value | Citations |

| Molecular Formula | C₄H₉Cl | [2][5][6][7][8][9][10] |

| Molecular Weight | 92.57 g/mol | [2][5][6][7][8][9][11] |

| Melting Point | -141 to -132 °C | [1][5][6][8][11][12][13] |

| Boiling Point | 68 - 70 °C | [1][2][5][6][8][11][12][13] |

| Density | 0.873 g/mL at 25 °C | [5][6][8][11][12] |

| Refractive Index (n_D) | 1.396 at 20 °C | [2][6][11][12][13] |

| Vapor Pressure | 160 hPa at 20 °C | [8][11] |

| Flash Point | -15 °C | [11][12] |

| Solubility in Water | Approx. 1 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |

| Dipole Moment | 2.04 D | [13] |

| Dielectric Constant | 8.56 | [13] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds like sec-butyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-100 °C range)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable bath liquid

Procedure:

-

A small amount of sec-butyl chloride is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to determine the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined.

-

The pycnometer is dried and filled with sec-butyl chloride.

-

The filled pycnometer is again placed in the thermostatic bath to reach the desired temperature.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the sec-butyl chloride by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Acetone or ethanol for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of sec-butyl chloride are placed on the surface of the prism.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of sec-butyl chloride in water and other solvents can be determined qualitatively.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure for Water Solubility:

-

Approximately 1 mL of distilled water is placed in a test tube.

-

A few drops of sec-butyl chloride are added to the test tube.

-

The mixture is shaken vigorously for 1-2 minutes.

-

The mixture is allowed to stand and observed. If two distinct layers form, the substance is considered immiscible or sparingly soluble. If a single homogeneous phase results, it is soluble. For sec-butyl chloride, two layers are expected, indicating its low solubility in water.

Synthesis Workflow

sec-Butyl chloride is commonly synthesized via a nucleophilic substitution reaction from sec-butanol. The following diagram illustrates the workflow for its preparation using hydrochloric acid. This is a typical S(_N)1 reaction.

Caption: Synthesis workflow of sec-butyl chloride from sec-butanol.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. understandingstandards.org.uk [understandingstandards.org.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Molecular Geometry and Polarity of 2-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and polarity of 2-chlorobutane, a chiral haloalkane of significant interest in stereoselective synthesis and as a model system for conformational analysis. This document details the structural parameters, including bond lengths, bond angles, and dihedral angles, for its stable conformers. The determination of these parameters through experimental techniques, primarily gas-phase electron diffraction (GED), and computational methods is discussed. Furthermore, the influence of conformational changes on the molecule's overall polarity is examined. All quantitative data is presented in structured tables for clarity, and key concepts are visualized using DOT language diagrams.

Introduction

This compound (C₄H₉Cl) is a secondary alkyl halide that exists as a pair of enantiomers, (R)- and (S)-2-chlorobutane, due to the presence of a stereocenter at the second carbon atom. The molecule's flexibility, arising from rotation around its carbon-carbon single bonds, leads to the existence of several conformers with distinct potential energies and geometries. Understanding the three-dimensional structure of these conformers is crucial for predicting the molecule's reactivity, spectroscopic properties, and interactions in biological systems. This guide synthesizes experimental and theoretical data to provide a detailed structural and electronic description of this compound.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. This arrangement is not static but rather a dynamic equilibrium of several conformers. The most stable conformers are staggered arrangements that minimize steric hindrance.

Conformational Analysis

Rotation around the C2-C3 bond of this compound gives rise to three stable staggered conformers: gauche+ (G+), anti (A), and gauche− (G−). The G+ and G- conformers are enantiomeric.[1] These conformers are characterized by the dihedral angle between the C1-C2 bond and the C3-C4 bond.

-

G+ Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately +60°.

-

A Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately 180°.

-

G- Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately -60° (or 300°).

The relative stability of these conformers has been investigated through both experimental and computational methods. Combined gas-phase electron diffraction (GED) and ab initio molecular orbital calculations have shown that the G+ conformer is the most abundant, followed by the A and then the G- conformer at room temperature.[1]

Data Presentation: Structural Parameters

The following tables summarize the key structural parameters for the conformers of this compound, derived from experimental data and computational studies.

Table 1: Experimental and Calculated Bond Lengths of this compound (G+ Conformer)

| Bond | Experimental (GED, rg) / Å | Calculated (ab initio) / Å |

| C-Cl | 1.825 ± 0.005 | 1.812 |

| C-C (avg) | 1.532 ± 0.003 | 1.527 - 1.535 |

| C-H (avg) | 1.114 ± 0.004 | 1.085 - 1.093 |

Table 2: Experimental and Calculated Bond Angles of this compound (G+ Conformer)

| Angle | Experimental (GED, ∠α) / ° | Calculated (ab initio) / ° |

| ∠C1-C2-C3 | 111.5 ± 1.6 | 112.1 |

| ∠C2-C3-C4 | 113.3 ± 0.5 | 112.9 |

| ∠Cl-C2-C1 | 110.4 ± 0.9 | 109.8 |

| ∠Cl-C2-C3 | 109.1 (assumed) | 109.3 |

Table 3: Calculated Dihedral Angles and Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (∠C1-C2-C3-C4) / ° | Relative Energy (kcal/mol) |

| G+ | 64.8 | 0.00 |

| A | 178.9 | 0.35 |

| G- | -65.1 | 0.00 |

Polarity

The polarity of this compound arises from the difference in electronegativity between the carbon and chlorine atoms, which creates a significant dipole moment in the C-Cl bond. The overall molecular polarity is the vector sum of all bond dipoles and is dependent on the molecular geometry.

The experimentally determined dipole moment for this compound is approximately 2.04 D. Due to the molecule's conformational flexibility, this value represents a population-weighted average of the dipole moments of the individual conformers. The different spatial arrangements of the C-Cl bond relative to the alkyl framework in the G+, A, and G- conformers result in slightly different dipole moments for each. Computational studies suggest that the gauche conformers have a slightly higher dipole moment than the anti conformer.

Experimental Protocols

The determination of the molecular geometry of this compound in the gas phase has been primarily achieved through Gas-Phase Electron Diffraction (GED), often in conjunction with computational modeling.

Gas-Phase Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the structure of molecules in the gas phase, where intermolecular interactions are minimal. A high-energy beam of electrons is directed at a jet of the gaseous sample. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances within the molecule.

Methodology for this compound:

-

Sample Introduction: A liquid sample of this compound is vaporized and introduced into a high-vacuum chamber through a nozzle, forming a molecular beam.

-

Electron Beam Generation: An electron gun generates a monochromatic beam of high-energy electrons (typically 40-60 keV).

-

Scattering: The electron beam intersects the molecular beam, and the electrons are scattered by the this compound molecules.

-

Data Collection: The scattered electrons are detected by a photographic plate or a CCD detector, capturing the diffraction pattern.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This involves subtracting the atomic scattering background to isolate the molecular scattering component. The resulting data is then used in a least-squares refinement process, often guided by theoretical models from ab initio or DFT calculations, to determine the bond lengths, bond angles, and torsional angles of the different conformers present in the gas stream.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and analysis of this compound.

Caption: Molecular connectivity of this compound.

Caption: Workflow for determining this compound's structure.

Caption: Factors determining the polarity of this compound.

References

Spectroscopic Analysis of 2-Chlorobutane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-chlorobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and key aspects of the data are visualized through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (CH₃CHClCH₂CH₃), both ¹H and ¹³C NMR spectra offer unique insights into its atomic arrangement.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule.[1] The integration ratio of these signals is 3:1:2:3, which aligns with the number of protons in each environment.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (next to CH₂) | ~1.0 | Triplet | 3H |

| CH₃ (next to CHCl) | ~1.5 | Doublet | 3H |

| CH₂ | ~1.7 | Multiplet | 2H |

| CHCl | ~4.0 | Hextet | 1H |

Diagram of this compound with Proton Assignments for ¹H NMR

A diagram illustrating the four unique proton environments in this compound.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows four signals, indicating four distinct carbon environments.[2] The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom bonded directly to the chlorine (CHCl) appearing most downfield.[2]

| Signal Assignment | Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~11 |

| CH₃ (adjacent to CHCl) | ~25 |

| CH₂ | ~34 |

| CHCl | ~60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2880-3080 | C-H stretching | Alkyl C-H |

| ~1300-1500 | C-H bending | Alkyl C-H |

| ~580-780 | C-Cl stretching | Chloroalkane |

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Key Spectral Data

-

Molecular Ion (M⁺): Two molecular ion peaks are observed at m/z 92 and 94.[4] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[4] Consequently, the M⁺ peak at m/z 92 ([C₄H₉³⁵Cl]⁺) and the M+2 peak at m/z 94 ([C₄H₉³⁷Cl]⁺) appear in a roughly 3:1 intensity ratio.[4]

-

Base Peak: The base peak, which is the most abundant ion, is observed at m/z 57.[4] This corresponds to the secondary carbocation [CH₃CH⁺CH₂CH₃] formed by the loss of a chlorine radical.[4]

-

Other Significant Fragments: Other notable fragments include ions at m/z 63 and 65, corresponding to [CH₃CH³⁵Cl]⁺ and [CH₃CH³⁷Cl]⁺ respectively, and an ion at m/z 56.[5]

| m/z | Ion Fragment | Notes |

| 92, 94 | [C₄H₉Cl]⁺ | Molecular ion peaks (M⁺, M+2), ratio ~3:1 |

| 63, 65 | [CH₃CHCl]⁺ | Fragment from C-C bond cleavage |

| 57 | [C₄H₉]⁺ | Base Peak, loss of Cl• |

| 56 | [C₄H₈]⁺ | Loss of HCl |

Diagram of this compound Mass Spectrometry Fragmentation

A diagram showing the primary fragmentation pathways of the this compound molecular ion.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Liquid Sample):

-

A small quantity of liquid this compound (a few drops) is added to approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to provide a reference signal at 0.00 ppm.

-

The solution is thoroughly mixed to ensure homogeneity.

-

The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.

-

The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

-

The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, the sample is carefully wiped from the crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

A small amount of liquid this compound is injected into the gas chromatograph (GC) inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a chromatographic column to separate it from any impurities.

-

The separated this compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

General Spectroscopic Analysis Workflow

A flowchart outlining the general workflow for the spectroscopic analysis of this compound.

References

Isomers of C4H9Cl and their nomenclature

An In-depth Technical Guide to the Isomers of C4H9Cl and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of the molecular formula C4H9Cl, including their nomenclature, physical properties, and distinguishing chemical reactions. The content is tailored for a technical audience, with a focus on structured data, detailed experimental protocols, and visual representations of chemical relationships.

Isomers of C4H9Cl

There are four constitutional isomers of C4H9Cl, which are compounds with the same molecular formula but different structural arrangements of atoms.[1][2][3][4] Furthermore, one of these constitutional isomers exists as a pair of stereoisomers, specifically enantiomers, due to the presence of a chiral center.[5] This results in a total of five distinct isomers.

The four constitutional isomers are:

-

1-Chlorobutane

-

2-Chlorobutane

-

1-Chloro-2-methylpropane

-

2-Chloro-2-methylpropane

This compound is chiral and exists as (R)-2-chlorobutane and (S)-2-chlorobutane.[5]

Nomenclature

The isomers are named according to the International Union of Pure and Applied Chemistry (IUPAC) system. Common names are also widely used in the literature and are included for completeness.

Quantitative Data: Physical Properties

The boiling points of the C4H9Cl isomers are influenced by their molecular structure. Straight-chain isomers have stronger intermolecular van der Waals forces and thus higher boiling points compared to their branched-chain counterparts.[6][7][8] The most highly branched isomer, 2-chloro-2-methylpropane, has the most compact, spherical shape, leading to the smallest surface area for intermolecular interactions and consequently the lowest boiling point.[6][7][8]

| IUPAC Name | Common Name | Boiling Point (°C) |

| 1-Chlorobutane | n-Butyl chloride | 78[2][9] |

| This compound | sec-Butyl chloride | 68-70[5][10][11] |

| 1-Chloro-2-methylpropane | Isobutyl chloride | 68-69[1][12][13] |

| 2-Chloro-2-methylpropane | tert-Butyl chloride | 50-52[14][15][16][17] |

Experimental Protocols for Isomer Differentiation

The isomers of C4H9Cl can be distinguished based on their differing reactivities in nucleophilic substitution reactions. The structure of the alkyl halide (primary, secondary, or tertiary) dictates the preferred reaction mechanism (SN1 or SN2).

Reaction with Sodium Iodide in Acetone (SN2-favoring)

This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of an SN2 reaction is sensitive to steric hindrance at the carbon atom bearing the leaving group.[18][19] Less sterically hindered alkyl halides react faster. The formation of a precipitate (sodium chloride) indicates a reaction has occurred, as sodium chloride is insoluble in acetone.[20]

Experimental Protocol:

-

To a small, dry test tube, add 0.5 mL of a 15% solution of sodium iodide in acetone.

-

Add 2-3 drops of the chlorobutane isomer to be tested.

-

Shake the mixture and observe for the formation of a precipitate at room temperature.

-

If no reaction is observed after 5 minutes, gently warm the mixture in a water bath at approximately 50°C and observe for any changes.

Expected Results:

-

1-Chlorobutane (primary): A precipitate will form relatively quickly at room temperature.

-

1-Chloro-2-methylpropane (primary, but more hindered): A precipitate will form, but more slowly than with 1-chlorobutane.

-

This compound (secondary): A precipitate will form very slowly at room temperature, but the reaction will be faster upon heating.

-

2-Chloro-2-methylpropane (tertiary): No reaction will be observed, even with heating, due to significant steric hindrance.

Reaction with Ethanolic Silver Nitrate (SN1-favoring)

This reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. The rate of an SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the leaving group.[19][21] More stable carbocations form more readily, leading to a faster reaction. The formation of a white precipitate of silver chloride indicates a positive test.[22]

Experimental Protocol:

-

To a small test tube, add 1 mL of a 1% ethanolic silver nitrate solution.

-

Add 2-3 drops of the chlorobutane isomer to be tested.

-

Shake the mixture and observe for the formation of a precipitate at room temperature.

Expected Results:

-

2-Chloro-2-methylpropane (tertiary): A precipitate will form almost immediately, as it forms a stable tertiary carbocation.

-

This compound (secondary): A precipitate will form within a few minutes, as it forms a less stable secondary carbocation.

-

1-Chlorobutane (primary): No precipitate will form at room temperature, as primary carbocations are highly unstable.

-

1-Chloro-2-methylpropane (primary): No precipitate will form at room temperature.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationships between the constitutional isomers of C4H9Cl.

Caption: Constitutional Isomers of C4H9Cl.

Nucleophilic Substitution Pathways

This diagram shows the favored nucleophilic substitution pathways for each class of chlorobutane isomer.

Caption: Favored Nucleophilic Substitution Pathways.

Experimental Workflow for Isomer Identification

This diagram outlines the logical workflow for identifying an unknown C4H9Cl isomer using the described experimental protocols.

References

- 1. 1-Chloro-2-methylpropane, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. 1-Chlorobutane - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. homework.study.com [homework.study.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Which isomer of a c4h9cl has the lowest boiling point | Filo [askfilo.com]

- 7. Which isomer of C4H9Cl has the lowest boiling point? [cdquestions.com]

- 8. Which isomer of `C_(4)H_(9)Cl` will have the lowest boiling point? [allen.in]

- 9. 1-chlorobutane [stenutz.eu]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound, 98+% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-chloro-2-methylpropane [stenutz.eu]

- 14. 2-Chloro-2-methylpropane, 99% 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. 2-chloro-2-methylpropane [stenutz.eu]

- 17. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]

- 18. askthenerd.com [askthenerd.com]

- 19. ncert.nic.in [ncert.nic.in]

- 20. scribd.com [scribd.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. brainly.com [brainly.com]

A Technical Guide to the Chirality and Optical Activity of 2-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chirality and optical activity as exemplified by 2-chlorobutane. It provides a comprehensive overview of its stereoisomers, their interaction with plane-polarized light, and the experimental determination of these properties. This document is intended to serve as a valuable resource for professionals in the fields of chemistry and drug development where an understanding of stereoisomerism is critical.

Introduction to Chirality in this compound

This compound is a classic example of a chiral molecule, a fundamental concept in stereochemistry.[1] Its chirality arises from the presence of a stereocenter, an atom that is bonded to four different groups. In the case of this compound, the second carbon atom (C2) is the chiral center, as it is attached to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[2]

This structural asymmetry means that this compound is non-superimposable on its mirror image. These non-superimposable mirror images are a special type of stereoisomer known as enantiomers .

The two enantiomers of this compound are designated as (R)-2-chlorobutane and (S)-2-chlorobutane, based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center.

Optical Activity and Specific Rotation

A defining characteristic of chiral molecules is their optical activity , which is the ability to rotate the plane of plane-polarized light.[1] When plane-polarized light is passed through a solution containing a single enantiomer of this compound, the plane of the light is rotated either to the right (dextrorotatory, denoted by (+)) or to the left (levorotatory, denoted by (-)).[2] The two enantiomers of this compound rotate plane-polarized light by equal amounts but in opposite directions.[2]

An equimolar mixture of both enantiomers, known as a racemic mixture , is optically inactive because the rotations of the individual enantiomers cancel each other out.[2]

The quantitative measure of a substance's optical activity is its specific rotation , [α]. It is a characteristic physical property of a chiral compound and is defined by the following equation:

[α] = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

It is important to note that the specific rotation is also dependent on the temperature and the wavelength of the light used, which are typically specified.

Data Presentation: Specific Rotation of this compound Enantiomers

The specific rotation of the enantiomers of this compound has been experimentally determined. It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-); this must be determined experimentally.

| Enantiomer | Absolute Configuration | Specific Rotation ([α]) |

| (+)-2-Chlorobutane | (S) | +33.8° |

| (-)-2-Chlorobutane | (R) | -33.8° |

Note: The specific rotation values are predicted based on a cited reference and may vary slightly depending on the experimental conditions.[3]

Experimental Protocol: Determination of Optical Activity using Polarimetry

The optical activity of a liquid sample like this compound is measured using an instrument called a polarimeter . The following is a detailed methodology for this key experiment.

Instrumentation

-

Polarimeter

-

Polarimeter sample tube (typically 1 dm or 2 dm)

-

Sodium lamp (as the light source, providing monochromatic light at the D-line, 589 nm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

-

Fill the clean polarimeter tube with a blank solvent (a solvent that is not optically active, such as ethanol or chloroform). Ensure there are no air bubbles in the light path.

-

Place the sample tube in the polarimeter.

-

Adjust the analyzer until the two halves of the visual field have equal intensity (or a minimum of light is observed).

-

Record the reading. This is the zero reading. For a properly calibrated instrument, this should be 0°.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound enantiomer (or a mixture).

-

Dissolve the sample in a known volume of the blank solvent in a volumetric flask to prepare a solution of a specific concentration (c).

-

-

Measurement:

-

Rinse the polarimeter tube with a small amount of the prepared sample solution.

-

Fill the tube with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled sample tube in the polarimeter.

-

Rotate the analyzer until the point of equal intensity or minimum light is reached.

-

Record the observed angle of rotation (α).

-

Repeat the measurement several times and calculate the average observed rotation.

-

-

Calculation of Specific Rotation:

-

Using the average observed rotation (α), the known path length of the sample tube (l), and the concentration of the solution (c), calculate the specific rotation [α] using the formula mentioned previously.

-

Stereochemistry of Reactions: The SN1 Pathway

The chiral center of this compound can be involved in chemical reactions, and the stereochemical outcome of these reactions is of great importance. A common reaction for secondary alkyl halides like this compound is nucleophilic substitution. Under certain conditions (e.g., in a polar protic solvent with a weak nucleophile), this compound can undergo a unimolecular nucleophilic substitution (Sₙ1) reaction .

For instance, the reaction of (R)-2-chlorobutane with a weak nucleophile like water or a hydroxide ion can proceed via an Sₙ1 mechanism. This is a two-step process:

-

Formation of a Carbocation: The rate-determining step involves the departure of the leaving group (the chloride ion) to form a planar, achiral sec-butyl carbocation intermediate.

-

Nucleophilic Attack: The nucleophile can then attack the planar carbocation from either face with equal probability.

This non-selective attack leads to the formation of a racemic mixture of the product, in this case, (R)- and (S)-butan-2-ol. Therefore, even if the starting material is an enantiomerically pure sample of this compound, the Sₙ1 reaction results in a loss of optical activity in the product.

Conclusion

This compound serves as an excellent model for understanding the core concepts of chirality and optical activity. Its existence as a pair of enantiomers with distinct and measurable optical rotations highlights the three-dimensional nature of molecules and its profound impact on their properties. The ability to determine the specific rotation through polarimetry is a fundamental experimental technique in stereochemistry. Furthermore, understanding the stereochemical outcomes of reactions involving chiral centers, such as the Sₙ1 mechanism, is critical for the synthesis and development of enantiomerically pure compounds, a cornerstone of modern pharmacology and materials science.

References

An In-depth Technical Guide to 2-Chlorobutane: IUPAC Naming, Synonyms, Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chlorobutane, a significant secondary alkyl halide in organic synthesis. The document details its nomenclature, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and key reactions. Spectroscopic data are summarized for analytical purposes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis, offering both theoretical background and practical laboratory procedures.

Introduction

This compound, a secondary haloalkane, serves as a versatile intermediate in a multitude of organic transformations. Its reactivity, influenced by the presence of a chlorine atom on a secondary carbon, allows for a range of nucleophilic substitution and elimination reactions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide aims to provide a detailed technical resource on this compound, encompassing its fundamental properties and practical applications in a laboratory setting.

Nomenclature and Synonyms

The systematic and common names for this compound are crucial for unambiguous identification in research and industry.

The molecule exists as a racemic mixture of two enantiomers, (R)-2-chlorobutane and (S)-2-chlorobutane, due to the chiral center at the second carbon atom.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₄H₉Cl |

| Molecular Weight | 92.57 g/mol [1][2] |

| Appearance | Colorless, volatile liquid[2] |

| Odor | Halogenated hydrocarbon odor[3] |

| Boiling Point | 68-70 °C[4][5] |

| Melting Point | -140 °C[2][4][5] |

| Density | 0.873 g/mL at 25 °C[2][4][5] |

| Solubility in Water | Slightly soluble/immiscible[2][4][5] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents[2] |

| Flash Point | -15 °C[4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The integrated signal proton ratio is 3:1:2:3.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet | 3H | -CH₂CH₃ |

| ~1.5 | Doublet | 3H | -CH(Cl)CH₃ |

| ~1.7 | Multiplet | 2H | -CH₂ CH₃ |

| ~4.0 | Multiplet | 1H | -CH (Cl)CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals, confirming the presence of four unique carbon environments.[7]

| Chemical Shift (δ) ppm | Assignment |

| ~11 | -CH₂C H₃ |

| ~25 | -CH(Cl)C H₃ |

| ~34 | -C H₂CH₃ |

| ~60 | -C H(Cl)CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.[3][8]

| Wavenumber (cm⁻¹) | Vibration |

| 2880-3080 | C-H stretch (alkane) |

| 1300-1500 | C-H bend (alkane) |

| 580-780 | C-Cl stretch |

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[8]

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 92, with a characteristic M+2 peak at m/z 94 due to the presence of the ³⁷Cl isotope.[2][9] The base peak is typically at m/z 57, corresponding to the sec-butyl cation ([C₄H₉]⁺).[2]

Synthesis of this compound

This compound can be synthesized through several methods, with the choice of method often depending on the starting material and desired scale.

From 2-Butanol via Nucleophilic Substitution

A common laboratory preparation involves the nucleophilic substitution of the hydroxyl group in 2-butanol.

This method proceeds via an Sₙ1 mechanism, facilitated by the Lewis acid catalyst, zinc chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 35 g of anhydrous zinc chloride and 11.9 g (0.161 mol) of 2-butanol.[10]

-

Carefully add 25 cm³ of concentrated hydrochloric acid to the flask.[10]

-

Heat the mixture under reflux for 30 minutes.[10]

-

After cooling, set up the apparatus for distillation and collect the fraction boiling below 100 °C.[10]

-

Transfer the distillate to a separatory funnel and wash sequentially with 25 cm³ of deionized water, 25 cm³ of 5% sodium hydroxide solution, and another 25 cm³ of deionized water. Retain the upper organic layer after each wash.[10]

-

Dry the organic layer over anhydrous calcium chloride.[10]

-

Filter the dried liquid into a pre-weighed flask and determine the yield. The product can be further purified by fractional distillation, collecting the fraction boiling at 68-70 °C.

The reaction of 2-butanol with thionyl chloride (SOCl₂) in the presence of a base like pyridine is another effective method for producing this compound. This reaction often proceeds with inversion of configuration (Sₙ2 mechanism).

Experimental Protocol:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place 14.1 g (0.19 mol) of 2-butanol in pyridine (as solvent).

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer and wash it with dilute hydrochloric acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally with water.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation.

From 2-Butene via Hydrohalogenation

The addition of hydrogen chloride (HCl) across the double bond of 2-butene yields this compound. This reaction follows Markovnikov's rule, although in the case of the symmetrical 2-butene, only one product is formed.[2]

Experimental Protocol:

-

In a suitable reaction vessel cooled in an ice-salt bath, dissolve 2-butene in a non-polar solvent such as pentane.

-

Bubble dry hydrogen chloride gas through the solution.

-

Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, neutralize any excess HCl by washing the solution with a cold, dilute sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Key Reactions of this compound

This compound is a valuable substrate for a variety of organic reactions.

Dehydrohalogenation (Elimination)

Treatment of this compound with a strong base, such as potassium hydroxide in ethanol (alcoholic KOH), leads to an E2 elimination reaction, yielding a mixture of butene isomers. According to Zaitsev's rule, the more substituted alkene, 2-butene, is the major product, while the less substituted 1-butene is the minor product.[11][12]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, place a solution of potassium hydroxide in ethanol.

-

Add this compound to the flask.

-

Heat the mixture under reflux. The gaseous butene products can be collected by displacement of water or in a cold trap.

-

The composition of the butene isomer mixture can be analyzed by gas chromatography.

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form sec-butylmagnesium chloride, a Grignard reagent.[3] This organometallic compound is a powerful nucleophile and is widely used in the formation of carbon-carbon bonds.

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether to the flask.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent is typically used in situ for subsequent reactions.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents.[4][5]

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to its synthesis and key chemical transformations. The inclusion of detailed experimental protocols and summarized spectroscopic data is intended to equip researchers and scientists with the necessary information for the effective and safe utilization of this important chemical intermediate in their work. The versatility of this compound in organic synthesis underscores its continued relevance in both academic research and industrial applications, particularly in the development of new therapeutic agents and other valuable chemical products.

References

- 1. This compound(78-86-4) IR Spectrum [m.chemicalbook.com]

- 2. C4H9Cl CH3CHClCH2CH3 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. brainly.in [brainly.in]

- 5. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. sarthaks.com [sarthaks.com]

- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. (40) Explain dehydrohalogenation reaction of 2 -chlorobutane. Write use .. [askfilo.com]

- 9. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound(78-86-4) 13C NMR [m.chemicalbook.com]

- 12. Butylmagnesium chloride synthesis - chemicalbook [chemicalbook.com]

Thermodynamic Properties of 2-Chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chlorobutane. The information is curated for professionals in research, science, and drug development who require precise data and an understanding of the experimental methodologies used to determine these properties. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key chemical pathways involving this compound.

Core Thermodynamic and Physical Properties

This compound, also known as sec-butyl chloride, is a colorless, volatile liquid.[1] Its thermodynamic and physical properties are crucial for a variety of applications, including its use as a solvent and an intermediate in organic synthesis.[2]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound.

| Property | Value | Units | Reference |

| Molecular Formula | C4H9Cl | - | [3] |

| Molecular Weight | 92.57 | g/mol | [3][4] |

| Boiling Point | 68 - 70 | °C | [2][5][6] |

| Melting Point | -140 | °C | [1][6] |

| Density (at 25°C) | 0.873 | g/mL | [5][6] |

| Vapor Pressure (at 20°C) | 160 | hPa | [5][7] |

| Flash Point | -15 | °C | [5][6] |

| Autoignition Temperature | 460 | °C | [5] |

| Solubility in Water | 1.0 | g/L | [7] |

| Thermodynamic Property | Value | Units | Reference |

| Critical Temperature | 248 | °C | [8] |

| Critical Pressure | 3.9 | atm | [8] |

| Enthalpy of Vaporization (ΔH_vap) | Value not explicitly found | kJ/mol | [9] |

| Enthalpy of Formation (ΔH_f°) | Value not explicitly found | kJ/mol | [9] |

| Standard Gibbs Free Energy of Formation (Δ_fG°) | Value not explicitly found | kJ/mol | [9] |

| Ideal Gas Heat Capacity (Cp,gas) | Value not explicitly found | J/(mol·K) | [9] |

| Standard Molar Entropy (S°) | Value not explicitly found | J/(mol·K) |

Note: While specific experimental values for enthalpy of formation, Gibbs free energy of formation, and heat capacity for this compound were not found in the initial search, these properties are fundamental to its thermodynamic profile. The experimental protocols for determining these values for similar organic compounds are described in the following section.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a range of precise experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound from 2-Butanol

This nucleophilic substitution reaction is a common method for preparing this compound.[7]

-

Objective: To synthesize this compound from 2-butanol via a nucleophilic substitution reaction.

-

Reagents and Apparatus:

-

Procedure:

-

2-butanol, concentrated hydrochloric acid, and anhydrous zinc chloride are combined in a round-bottom flask.[4][7]

-

The mixture is heated under reflux. During this process, the hydroxyl group of the alcohol is protonated, forming a good leaving group (water), followed by the attack of the chloride ion to form this compound.

-

After the reaction is complete, the mixture is allowed to cool and transferred to a separatory funnel.

-

The aqueous layer is removed, and the organic layer (containing the crude this compound) is washed sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and again with water.[5]

-

The washed organic layer is dried using a suitable drying agent like anhydrous calcium chloride.[7]

-

The final product is purified by distillation, collecting the fraction that boils at the known boiling point of this compound (68-70 °C).[4]

-

Determination of Heat Capacity (Calorimetry)

The heat capacity of a liquid like this compound can be determined using various calorimetric methods.[10]

-

Objective: To measure the amount of heat required to raise the temperature of a known mass of this compound by one degree Celsius (or Kelvin).

-

Methodology (Adiabatic Calorimetry): [10]

-

A known mass of high-purity this compound is placed in a calorimetric vessel.

-

The vessel is equipped with a precision thermometer and a heater and is surrounded by a jacket.

-

The temperature of the jacket is controlled to match the temperature of the calorimetric vessel at all times, thereby minimizing heat loss to the surroundings (adiabatic condition).[10]

-

A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the this compound to increase.

-

The temperature change is carefully recorded.

-

The heat capacity is calculated from the electrical energy supplied and the corresponding temperature rise.

-

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of a halogenated organic compound like this compound is typically determined by combustion calorimetry.[11]

-

Objective: To determine the change in enthalpy when one mole of this compound is formed from its constituent elements in their standard states.

-

Methodology:

-

A precisely weighed sample of pure this compound is placed in a sample holder within a combustion bomb.

-

The bomb is filled with a high pressure of pure oxygen.[11]

-

The bomb is then immersed in a known quantity of water in a calorimeter.

-

The sample is ignited, and the complete combustion of this compound occurs.

-

The temperature change of the calorimeter and its contents is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law, taking into account the enthalpies of formation of the combustion products (CO2, H2O, and HCl).

-

Determination of Standard Molar Entropy

The absolute entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature from near absolute zero.[12]

-

Objective: To determine the entropy of one mole of this compound at standard conditions (298.15 K and 1 atm).

-

Methodology:

-

The molar heat capacity (Cp) of this compound is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to the desired temperature (298.15 K).[12]

-

The measurements must be made for the solid phase up to its melting point and for the liquid phase thereafter.

-

The enthalpy of fusion (at the melting point) is also measured.

-

The standard molar entropy (S°) is then calculated by integrating Cp/T with respect to temperature from 0 K to 298.15 K.[12] This involves calculating the area under the curve of a plot of Cp/T versus T.

-

The entropy of fusion (ΔH_fusion / T_melting) is added at the melting point.

-

Visualizations of Chemical Pathways

The following diagrams, created using the DOT language, illustrate key reactions involving this compound.

Synthesis of this compound

Caption: SN1 Synthesis of this compound from 2-Butanol.

E2 Elimination Reaction of this compound

Caption: E2 Elimination of this compound yielding alkene products.

Formation of a Grignard Reagent

Caption: Formation of a Grignard reagent from this compound.

References

- 1. This compound | C4H9Cl | CID 6563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 7. understandingstandards.org.uk [understandingstandards.org.uk]

- 8. Solved 2.) 2-Butanol can be converted into this compound | Chegg.com [chegg.com]

- 9. scribd.com [scribd.com]

- 10. srd.nist.gov [srd.nist.gov]

- 11. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Dehydrohalogenation of 2-Chlorobutane to form Butenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrohalogenation of 2-chlorobutane is a classic elimination reaction in organic synthesis, providing a pathway to a mixture of isomeric butenes. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, a single-step process where a base removes a proton and the leaving group departs simultaneously. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed, leading to different ratios of the major and minor products, but-2-ene and but-1-ene. Understanding and controlling this selectivity is crucial for synthetic chemists aiming to produce specific alkene isomers.

According to Zaitsev's rule , when a small, unhindered base is used, the major product is the more substituted and thermodynamically more stable alkene. In the case of this compound, this is but-2-ene. Conversely, Hofmann's rule predicts that the use of a sterically hindered (bulky) base will favor the formation of the less substituted, kinetically favored alkene, which is but-1-ene. This is due to the bulky base preferentially abstracting the more sterically accessible proton.

These application notes provide detailed protocols for the selective synthesis of butene isomers from this compound and methodologies for product analysis.

Data Presentation: Regioselectivity in the Dehydrohalogenation of Secondary Alkyl Halides

The choice of base is the primary factor in determining the product distribution between the Zaitsev and Hofmann products. The following table summarizes the expected product distribution for the dehydrohalogenation of a secondary haloalkane, using data from analogous reactions to illustrate the effect of base selection.

| Substrate | Base/Solvent | Product | Product Distribution (Approximate %) | Predominant Rule |

| This compound | Sodium Ethoxide in Ethanol | but-2-ene (cis and trans) | ~80% | Zaitsev |

| but-1-ene | ~20% | |||

| This compound | Potassium tert-butoxide in tert-butanol | but-2-ene (cis and trans) | ~30% | Hofmann |

| but-1-ene | ~70% |

Note: The precise distribution can vary with reaction conditions such as temperature and concentration. The values presented are typical for secondary alkyl halides.

Reaction Mechanisms and Experimental Workflows

The dehydrohalogenation of this compound can be directed to favor either the Zaitsev or Hofmann product by selecting the appropriate base.

Signaling Pathway Diagram

Caption: Reaction pathways for the dehydrohalogenation of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for butene synthesis and analysis.

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This compound is flammable and an irritant. Sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. The butene products are flammable gases.

Protocol 1: Zaitsev-Selective Dehydrohalogenation

Objective: To synthesize but-2-ene as the major product from this compound using sodium ethoxide.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Gas collection apparatus (e.g., gas syringe or cold trap with liquid nitrogen/dry ice-acetone)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol (e.g., 2 M solution).

-

Addition of Substrate: Add this compound to the sodium ethoxide solution. The molar ratio of base to this compound should be approximately 1.5:1.

-

Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Product Collection: The butene products, being gases at room temperature, can be collected using a gas-tight syringe through a septum, or by passing the effluent gas through a cold trap immersed in liquid nitrogen or a dry ice-acetone bath to liquefy the butenes.

-

Analysis: Analyze the collected gas/liquid sample by GC-MS to determine the relative abundance of but-1-ene, cis-but-2-ene, and trans-but-2-ene.

Protocol 2: Hofmann-Selective Dehydrohalogenation

Objective: To synthesize but-1-ene as the major product from this compound using potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Gas collection apparatus

-

GC-MS

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol (e.g., 1 M solution).

-

Addition of Substrate: Add this compound to the potassium tert-butoxide solution (molar ratio of base to substrate ~1.5:1).

-

Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Product Collection: Collect the gaseous butene products as described in Protocol 1.

-